5-(4-chlorophenyl)-2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
5-(4-chlorophenyl)-2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C31H26ClN3O4S2 and its molecular weight is 604.14. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound , due to its complex structure, is involved in various synthetic pathways and characterizations within the field of heterocyclic chemistry. For instance, it might be synthesized as part of studies exploring new synthetic methods and spectral characterizations of heterocyclic compounds, as seen in the work by Zaki et al. (2017), where a convenient synthetic method was developed for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing the versatility and potential applications of such compounds in medicinal chemistry and material science (Zaki, Radwan, & El-Dean, 2017).
Heterocyclic Compound Synthesis
The compound's structure, containing a thieno[2,3-d]pyrimidin-4-one moiety, suggests its relevance in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. Studies like those conducted by Zaki et al. (2016) on the novel synthesis and reactions of pyrazolyl-substituted tetrahydrothieno[2,3-c]isoquinoline derivatives highlight the importance of such structures in developing new materials with potential biological activities (Zaki, El Dean, Monem, & Seddik, 2016).
Material Science Applications
The intricate structure of the compound also suggests its utility in material science, especially in the synthesis of novel polymers and materials with unique properties. Imai et al. (1984) described the synthesis and characterization of soluble polyimides from related compounds, indicating the potential of such molecules in creating advanced materials with high thermal stability and desirable mechanical properties (Imai, Maldar, & Kakimoto, 1984).
Biological Applications
While your request excludes information on drug use, dosage, and side effects, it's important to note that compounds with similar structures often undergo research for their biological activities. For example, the synthesis and characterization of new pyrimidine-azitidinone analogues for their antioxidant, in vitro antimicrobial, and antitubercular activities as seen in the work by Chandrashekaraiah et al. (2014), showcase the potential biomedical applications of such molecules (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN3O4S2/c1-38-25-14-20-12-13-34(16-21(20)15-26(25)39-2)27(36)18-41-31-33-29-28(30(37)35(31)23-6-4-3-5-7-23)24(17-40-29)19-8-10-22(32)11-9-19/h3-11,14-15,17H,12-13,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVGYMSTGUQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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